(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Description
(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound characterized by its unique structural features. This compound belongs to the thiazolidinedione class, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxy-5-prop-2-enylphenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO4S/c1-4-6-18-12-17(14-21-23(27)26(11-5-2)24(28)31-21)13-20(29-3)22(18)30-15-16-7-9-19(25)10-8-16/h2,4,7-10,12-14H,1,6,11,15H2,3H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFUYQNDUDYPRS-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=C3C(=O)N(C(=O)S3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)/C=C/3\C(=O)N(C(=O)S3)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinedione core, followed by the introduction of the benzylidene and chlorobenzyl groups through condensation reactions. Common reagents used include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors can be employed to optimize reaction times and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and alkyl halides are employed.
Major Products
The major products formed from these reactions include various substituted thiazolidinediones, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
Medically, thiazolidinedione derivatives are known for their anti-diabetic properties. This compound may serve as a lead compound for developing new therapeutic agents.
Industry
Industrially, it can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It may act as an agonist or antagonist to certain receptors, modulating biological pathways. The exact pathways and targets depend on its specific application, whether in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine derivative used in organic synthesis.
tert-Butyl carbamate: Another compound used in organic synthesis with different functional groups.
Uniqueness
What sets (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione apart is its combination of thiazolidinedione core with chlorobenzyl and methoxy groups, providing unique reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
